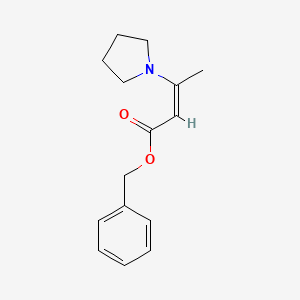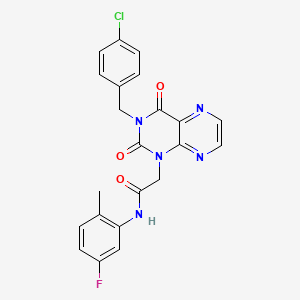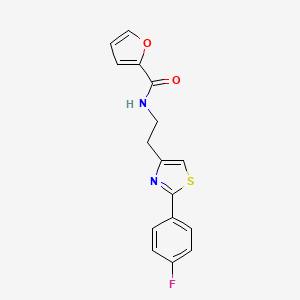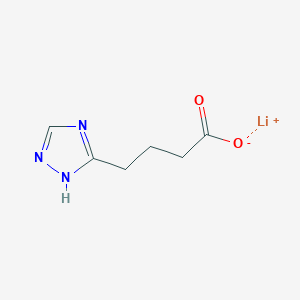
Benzyl 3-(1-pyrrolidinyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “Benzyl 3-(1-pyrrolidinyl)-2-butenoate” are not available, related compounds such as "1-benzyl-3-pyrrolidinyl"acetonitrile and “2-(1-Benzyl-3-pyrrolidinyl)ethanamine hydrochloride” are commercially available . The synthesis of related indole derivatives has been reported, involving the construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Benzyl 3-(1-pyrrolidinyl)-2-butenoate, focusing on six unique fields:
Pharmacological Research
Benzyl 3-(1-pyrrolidinyl)-2-butenoate has shown potential in pharmacological research due to its structural similarity to various bioactive compounds. It can be used as a scaffold for developing new drugs targeting neurological disorders, given its pyrrolidine moiety, which is known to interact with neurotransmitter systems . Researchers are exploring its potential as a precursor for synthesizing compounds with analgesic, anti-inflammatory, and anticonvulsant properties.
Organic Synthesis
In organic chemistry, Benzyl 3-(1-pyrrolidinyl)-2-butenoate serves as a versatile intermediate. Its unique structure allows for various chemical modifications, making it valuable in the synthesis of complex organic molecules. It can be used in the development of new synthetic pathways for producing pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
The compound’s ability to form stable complexes with metals makes it useful in material science. Researchers are investigating its applications in the development of new materials with specific electronic, optical, or magnetic properties. These materials could be used in various technologies, including sensors, catalysts, and electronic devices .
properties
IUPAC Name |
benzyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWVCMTDSNMKS-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(1-pyrrolidinyl)-2-butenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)



![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)


